molecular formula C12H19NSi B14546535 N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine CAS No. 61820-45-9

N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine

Cat. No.: B14546535
CAS No.: 61820-45-9
M. Wt: 205.37 g/mol
InChI Key: FFRQYYAEELIGRG-UHFFFAOYSA-N
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Description

N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine is a chemical compound that belongs to the class of silanamines It is characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further bonded to a phenylethenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine typically involves the reaction of a silane compound with an amine. One common method is the reaction of trimethylsilyl chloride with N-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the phenylethenyl group.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanamines depending on the nucleophile used.

Scientific Research Applications

N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

    Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine involves its interaction with various molecular targets. The silicon-nitrogen bond allows for the formation of stable complexes with other molecules, which can influence the compound’s reactivity and properties. The phenylethenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    N,N,1,1,1-Pentamethylsilanamine: Similar structure but with an additional methyl group.

    N,1,1,1-Tetramethylsilanamine: Lacks the phenylethenyl group.

    N,N’-Methanetetraylbis[1,1,1-trimethylsilylamine]: Contains two silicon-nitrogen bonds.

Uniqueness

N,1,1,1-Tetramethyl-N-(1-phenylethenyl)silanamine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and physical properties. This group allows for additional interactions and reactivity compared to other similar silanamines, making it valuable for specific applications in research and industry.

Properties

CAS No.

61820-45-9

Molecular Formula

C12H19NSi

Molecular Weight

205.37 g/mol

IUPAC Name

N-methyl-1-phenyl-N-trimethylsilylethenamine

InChI

InChI=1S/C12H19NSi/c1-11(13(2)14(3,4)5)12-9-7-6-8-10-12/h6-10H,1H2,2-5H3

InChI Key

FFRQYYAEELIGRG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=C)C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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